molecular formula C17H17NO B12904794 3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole CAS No. 20821-96-9

3,5-Bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B12904794
CAS No.: 20821-96-9
M. Wt: 251.32 g/mol
InChI Key: VNRWYZSPCCXRKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-p-tolyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for 3,5-di-p-tolyl-4,5-dihydroisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-p-tolyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-p-tolyl-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both LOX and COX enzymes makes it a promising candidate for the development of anti-inflammatory and anticancer agents .

Properties

CAS No.

20821-96-9

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C17H17NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3

InChI Key

VNRWYZSPCCXRKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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